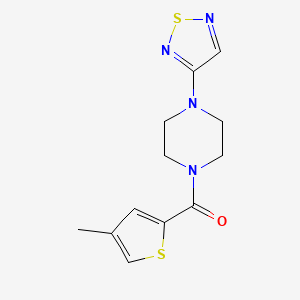

1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

The compound 1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine features a piperazine core substituted with two distinct heterocyclic moieties:

- 4-Methylthiophene-2-carbonyl group: A thiophene ring with a methyl substituent at the 4-position, linked via a carbonyl group to piperazine. This group contributes lipophilicity and aromatic π-electron density.

- 1,2,5-Thiadiazol-3-yl group: An electron-deficient heterocycle containing sulfur and nitrogen, known for enhancing metabolic stability and influencing binding interactions .

The molecular formula is deduced as C₁₂H₁₄N₄O S₂ (molecular weight ~298.3 g/mol). Its synthesis likely involves coupling 4-methylthiophene-2-carboxylic acid with 4-(1,2,5-thiadiazol-3-yl)piperazine using reagents like HOBt and EDC•HCl in dichloromethane (DCM) or dimethylformamide (DMF) .

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-9-6-10(18-8-9)12(17)16-4-2-15(3-5-16)11-7-13-19-14-11/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHMIDVTYNVLDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound with the molecular formula and a molecular weight of 294.39 g/mol. The compound features a piperazine ring substituted with both a thiadiazole and a methylthiophene moiety, which are known for their diverse biological activities. Its IUPAC name is (4-methylthiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone.

Antimicrobial Activity

Research indicates that compounds containing piperazine and thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine compounds demonstrate effective activity against Mycobacterium tuberculosis, with some derivatives achieving minimal inhibitory concentrations (MIC) as low as 0.008 μM . This suggests potential applications in developing new antitubercular agents.

Antifilarial Activity

Preliminary studies on related piperazine derivatives have revealed promising antifilarial properties. Compounds designed to combine the macrofilaricidal effects of benzopyrones with the microfilaricidal potential of piperazines have shown notable efficacy in laboratory settings . This indicates that this compound may also possess similar antifilarial activity.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural components. The incorporation of thiadiazole and methylthiophene moieties can enhance solubility and bioavailability, which are critical for therapeutic efficacy. The presence of these groups in this compound suggests potential for improved pharmacological profiles compared to simpler piperazine structures.

Synthesis and Evaluation

A study focused on synthesizing various carbonyl piperazine derivatives found that modifications to the piperazine ring significantly affected their biological activities. The synthesized compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra and demonstrated favorable aqueous solubility without significant cytotoxicity . This underscores the importance of structural diversity in enhancing therapeutic potential.

Comparative Analysis

A comparative study of different piperazine derivatives highlighted that those with thiadiazole substitutions exhibited superior antimicrobial properties compared to their non-substituted counterparts. This reinforces the hypothesis that specific functional groups can dramatically influence the biological activity of similar compounds.

| Compound | MIC (μM) | Solubility (μg/mL) | Cytotoxicity |

|---|---|---|---|

| Compound A (related structure) | 0.008 | 104 | Low |

| This compound | TBD | TBD | TBD |

Comparison with Similar Compounds

Substituted Piperazine-Thiadiazole Derivatives

Key Observations :

Piperazine Derivatives with Alternative Heterocycles

Key Observations :

Key Observations :

- Amide coupling is a common strategy for piperazine derivatives. Reagent choice (e.g., HOBt vs. TBTU) impacts yield and purity.

- Microwave-assisted methods () reduce reaction times but require specialized equipment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.